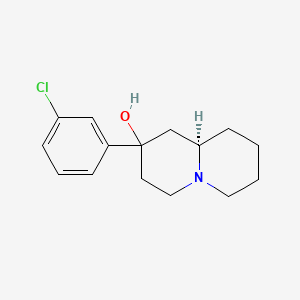
2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- is a complex organic compound belonging to the quinolizine family This compound is characterized by its unique structural features, including a quinolizine core with axial and equatorial substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinolizine derivatives with different substituents, such as:
- 2H-Quinolizine, octahydro-3-(2-methoxyphenyl)-
- 2H-Quinolizine, octahydro-1-((9H-xanthen-9-ylthio)methyl)-
Uniqueness
The uniqueness of 2H-Quinolizine, 2-axial-(3-chlorophenyl)-2-equatorial-hydroxy- lies in its specific substituents and their positions, which confer distinct chemical and biological properties. This compound’s unique structure allows for targeted applications and interactions that may not be achievable with other quinolizine derivatives.
Eigenschaften
CAS-Nummer |
57661-28-6 |
|---|---|
Molekularformel |
C15H20ClNO |
Molekulargewicht |
265.78 g/mol |
IUPAC-Name |
(9aR)-2-(3-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol |
InChI |
InChI=1S/C15H20ClNO/c16-13-5-3-4-12(10-13)15(18)7-9-17-8-2-1-6-14(17)11-15/h3-5,10,14,18H,1-2,6-9,11H2/t14-,15?/m1/s1 |
InChI-Schlüssel |
NSYPKASBYLRUNW-GICMACPYSA-N |
Isomerische SMILES |
C1CCN2CCC(C[C@H]2C1)(C3=CC(=CC=C3)Cl)O |
Kanonische SMILES |
C1CCN2CCC(CC2C1)(C3=CC(=CC=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


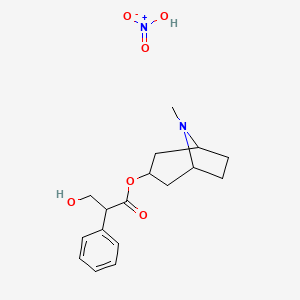
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)

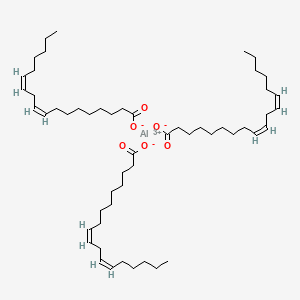
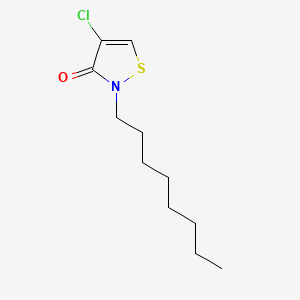
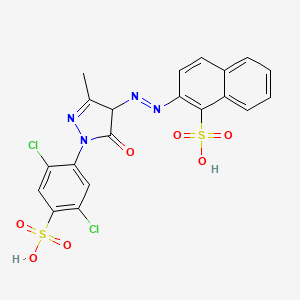
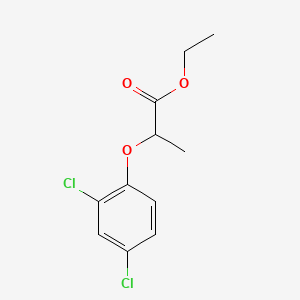
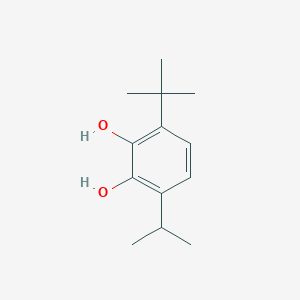
![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
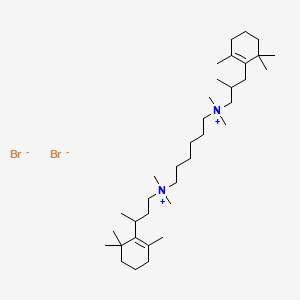

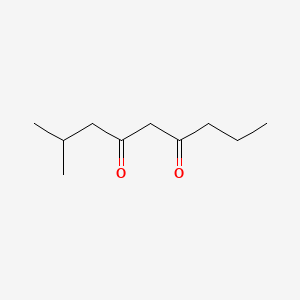

![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)
